![molecular formula C15H21NO2S2 B3001312 2-(benzylthio)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide CAS No. 1448034-02-3](/img/structure/B3001312.png)
2-(benzylthio)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of benzothiazoles with acetic acid or the alkylation of existing acetamide derivatives with appropriate reagents. For instance, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid . Similarly, novel acetamide derivatives were obtained by alkylation of a quinazolinone precursor with chloromethylbenzene . These methods could potentially be adapted for the synthesis of 2-(benzylthio)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of hydrogen bonds and other non-covalent interactions. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed linear and bent conformations influenced by hydrogen bonding and packing interactions . Similarly, the structure of N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide showed an almost planar structure with hydrogen bonding forming dimers . These findings suggest that 2-(benzylthio)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide may also exhibit specific conformational features due to similar interactions.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including hydrolysis, silylation, and mercaptolysis. For instance, silaheterocyclic benzoxazasiloles derived from N-(2-hydroxyphenyl)acetamide were hydrolyzed to form silanols . Methyl 2-acetamido-5,6-di-O-benzyl-2-deoxy-β-d-glucofuranoside underwent mercaptolysis to form internal esters . These reactions indicate the potential reactivity of the acetamide moiety in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamides were found to be dependent on the substituent in the benzothiazole moiety . The anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides were attributed to specific molecular features, such as the presence of two O atoms and a phenyl group . These studies suggest that the physical and chemical properties of 2-(benzylthio)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide would also be determined by its substituents and molecular geometry.
properties
IUPAC Name |
2-benzylsulfanyl-N-[(3-methoxythiolan-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S2/c1-18-15(7-8-19-12-15)11-16-14(17)10-20-9-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHIQBJEEVQIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide |
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